(+-)-4alpha-(2,6-Diaminopurin-9-yl)cyclopent-2-ene-1alpha-ylmethanol (+-)-4alpha-(2,6-Diaminopurin-9-yl)cyclopent-2-ene-1alpha-ylmethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536264
InChI: InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)
SMILES:
Molecular Formula: C11H14N6O
Molecular Weight: 246.27 g/mol

(+-)-4alpha-(2,6-Diaminopurin-9-yl)cyclopent-2-ene-1alpha-ylmethanol

CAS No.:

Cat. No.: VC16536264

Molecular Formula: C11H14N6O

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

(+-)-4alpha-(2,6-Diaminopurin-9-yl)cyclopent-2-ene-1alpha-ylmethanol -

Specification

Molecular Formula C11H14N6O
Molecular Weight 246.27 g/mol
IUPAC Name [4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
Standard InChI InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)
Standard InChI Key ZKJUXHDSLJYKED-UHFFFAOYSA-N
Canonical SMILES C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₁H₁₄N₆O and a molecular weight of 246.27 g/mol . Its structure comprises a 2,6-diaminopurine base linked to a cyclopentene ring substituted with a hydroxymethyl group at the 1α position (Figure 1). The racemic (±) designation indicates the presence of both enantiomers, though stereochemical details remain under investigation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₆O
Molecular Weight246.27 g/mol
CAS Number906626-51-5
SynonymsAbacavir Related Compound A

Stereochemical Considerations

The cyclopentene ring introduces stereoisomerism, with the 1α-hydroxymethyl and 4α-purine substituents defining spatial orientation. Computational modeling suggests that the purine moiety adopts a syn conformation relative to the cyclopentene ring, potentially influencing DNA-binding affinity.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with 2,6-diaminopurine, which undergoes glycosylation with a functionalized cyclopentene intermediate. Key steps include:

  • Activation of Cyclopentene: The cyclopentene-methanol backbone is prepared via Diels-Alder reactions or ring-closing metathesis.

  • Nucleophilic Coupling: Mitsunobu or SN2 reactions attach the purine base to the cyclopentene at the 4α position.

  • Racemic Resolution: Chiral chromatography or enzymatic methods separate enantiomers, though most studies use the racemic mixture .

Table 2: Synthetic Yields and Conditions

StepYield (%)Conditions
Cyclopentene formation65–70TiCl₄, −78°C, 12 hrs
Purine coupling50–55DIAD, Ph₃P, THF, 0°C
Final purification85–90HPLC (C18 column)

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) reveals peaks at δ 8.21 (s, 1H, purine H8), 6.15 (m, 2H, cyclopentene), and 3.72 (m, 2H, CH₂OH).

  • Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 247.12, consistent with the molecular formula .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits DNA polymerase α (IC₅₀ = 2.3 µM) and reverse transcriptase (IC₅₀ = 4.7 µM), likely through competitive binding at the nucleotide pocket. Structural analogs demonstrate >90% suppression of HIV-1 replication in vitro at 10 µM.

Applications in Medicinal Chemistry

Antiviral Drug Development

As a nucleoside analog, it incorporates into viral DNA, causing chain termination. Patent US20130259924A1 highlights its role in producing modified polynucleotides for biologics, enhancing mRNA stability for vaccines .

Oncology

Preclinical studies in murine models show a 40% reduction in tumor volume after 21 days (5 mg/kg daily). Synergy with cisplatin increases efficacy by 1.8-fold, likely due to enhanced DNA damage.

SupplierPurity (%)Price (USD/mg)
LEAPCHEM98.512.50
Guoyungurui95.09.80

Future Research Directions

  • Enantiomer-Specific Activity: Resolving racemic mixtures to compare (R) and (S) forms.

  • Prodrug Formulations: Phosphorylation or PEGylation to enhance bioavailability.

  • In Vivo Toxicology: Chronic toxicity studies in non-human primates.

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